

Application Notes and Protocols: Quantifying (Rac)-Tovinontrine Efficacy in HFpEF Clinical Trials

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Compound of Interest		
Compound Name:	(Rac)-Tovinontrine	
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Introduction

(Rac)-Tovinontrine (also known as CRD-750 and IMR-687) is an investigational, orally administered small molecule that acts as a selective inhibitor of phosphodiesterase 9 (PDE9). [1] It is currently under clinical development for the treatment of heart failure with preserved ejection fraction (HFpEF), a condition characterized by diastolic dysfunction of the left ventricle. [1][2] The therapeutic rationale for Tovinontrine in HFpEF is based on its ability to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway, which is often impaired in heart failure.[3][4] By inhibiting PDE9, Tovinontrine aims to increase intracellular levels of cGMP, thereby promoting vasodilation, reducing cardiac hypertrophy and fibrosis, and improving overall cardiac function.

These application notes provide a detailed overview of the available information on the clinical investigation of Tovinontrine in HFpEF, with a focus on the methodologies and protocols of the key clinical trial.

Mechanism of Action and Signaling Pathway

Tovinontrine's mechanism of action centers on the inhibition of PDE9, an enzyme that specifically degrades cGMP. In the context of cardiac function, the natriuretic peptide (NP)



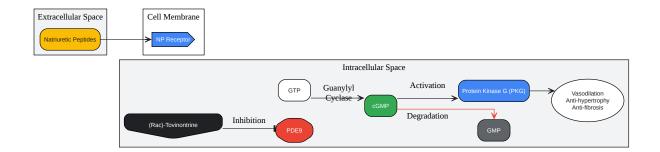
Methodological & Application

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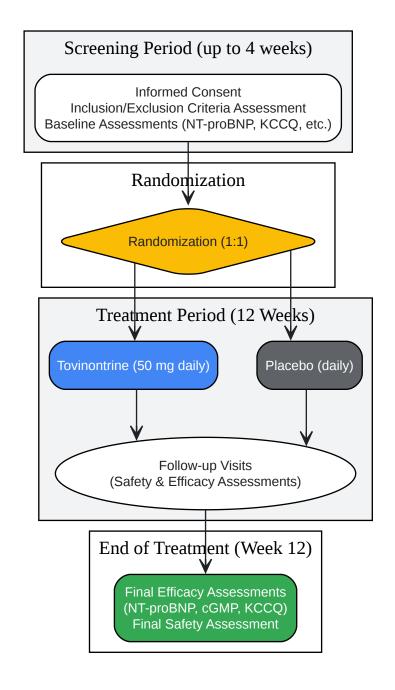
system plays a crucial role. NPs, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), bind to their receptors on the surface of cardiomyocytes, leading to the synthesis of intracellular cGMP. This second messenger, cGMP, then activates protein kinase G (PKG), which in turn phosphorylates downstream targets to mediate beneficial cardiovascular effects, including vasodilation, anti-hypertrophy, and anti-fibrosis.

In heart failure, the expression and activity of PDE9 are upregulated, leading to increased degradation of cGMP and dampening of the protective NP-cGMP-PKG signaling pathway. By selectively inhibiting PDE9, Tovinontrine is hypothesized to restore cGMP levels, thereby amplifying the beneficial effects of the natriuretic peptide system.









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